Pimasertib is a selective oral inhibitor of mitogen-activated protein kinase kinase 1 and 2, commonly referred to as MEK1 and MEK2. This compound is primarily investigated for its therapeutic potential in treating various cancers, particularly those driven by mutations in the RAS/RAF/MEK/ERK signaling pathway. Pimasertib has been shown to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine, in certain cancer models, suggesting its role as an adjunct therapy in oncology .
Pimasertib is classified as a small molecule drug and is known by its chemical name, 4-[(4-fluorophenyl)(5-methyl-2-pyridinyl)methyl]-3-(trifluoromethyl)aniline. Its molecular formula is C15H15FIN3O3, and it has a CAS Registry Number of 1236699-92-5. The compound was developed by the pharmaceutical company AstraZeneca and has undergone various clinical trials to assess its safety and efficacy in treating cancers associated with MEK pathway dysregulation .
The synthesis of pimasertib involves multiple steps to construct its complex molecular framework. A notable method includes the use of chiral chromatography techniques to isolate key intermediates during the synthesis process. This involves employing various stationary phases to achieve high purity levels of the desired compound .
The synthesis typically begins with the formation of the core aniline structure, followed by selective fluorination and methylation reactions to introduce functional groups that enhance biological activity. The final steps usually involve purification techniques such as high-performance liquid chromatography to isolate pimasertib from by-products and unreacted materials .
Pimasertib's molecular structure features a trifluoromethyl group attached to a phenyl ring, which is further substituted with a pyridine moiety. The presence of these functional groups contributes to its potency as a MEK inhibitor.
The three-dimensional conformation of pimasertib can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and interactions with target proteins .
Key structural data include:
Pimasertib primarily undergoes metabolic transformations in the body, which can include oxidation, reduction, and conjugation reactions. These processes are critical for determining its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
In vitro studies have demonstrated that pimasertib is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites. Understanding these reactions helps in predicting drug-drug interactions and optimizing dosing regimens for patients undergoing treatment with pimasertib .
Pimasertib exerts its pharmacological effects by selectively inhibiting MEK1 and MEK2 enzymes within the MAPK signaling pathway. By blocking these kinases, pimasertib disrupts downstream signaling cascades that promote cell proliferation and survival in cancer cells. This inhibition leads to reduced tumor growth and increased apoptosis in susceptible cancer types.
Research has shown that pimasertib can enhance the sensitivity of cancer cells to other chemotherapeutic agents by modulating resistance mechanisms associated with the MAPK pathway .
Key data include:
Relevant analyses include:
Pimasertib is primarily explored in clinical settings for its potential application in treating various malignancies, particularly those harboring RAS mutations or other alterations in the MAPK pathway. Its role as an adjunct therapy alongside traditional chemotherapeutics like gemcitabine highlights its significance in enhancing treatment efficacy.
Additionally, ongoing research aims to explore pimasertib's utility in combination therapies across different cancer types, including melanoma and colorectal cancer. The compound's ability to modulate tumor microenvironments and overcome drug resistance mechanisms presents promising avenues for future oncological therapies .
Pimasertib (developmental codes: AS703026, MSC1936369B) is an orally bioavailable small-molecule inhibitor targeting mitogen-activated protein kinase kinases 1 and 2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway. As an investigational antineoplastic agent, it represents a strategic therapeutic approach for cancers driven by hyperactivation of the MAPK pathway, particularly those harboring RAS or RAF mutations. Unlike conventional chemotherapy, pimasertib belongs to the class of molecularly targeted therapies designed to disrupt specific oncogenic signaling cascades. Its development reflects the broader shift toward precision oncology, where agents are engineered to interfere with defined molecular drivers of tumorigenesis. Currently in phase II clinical evaluation, pimasertib has been investigated both as monotherapy and in rational combinations, especially with PI3K/mTOR pathway inhibitors, to address compensatory resistance mechanisms common in solid tumors [1] [4] [9].
Pimasertib is chemically designated as N-[(2S)-2,3-dihydroxypropyl]-3-[(2-fluoro-4-iodophenyl)amino]pyridine-4-carboxamide. Its molecular formula is C₁₅H₁₅FIN₃O₃, yielding a molecular weight of 431.20 g/mol. The compound features a stereogenic center at the C2 position of the propyl side chain, conferring an (S)-configuration critical for its binding affinity. Structurally, it integrates three key pharmacophoric elements:
Table 1: Physicochemical Properties of Pimasertib
Property | Value | Source/Determination Method |
---|---|---|
Molecular Formula | C₁₅H₁₅FIN₃O₃ | Elemental Analysis [1] |
Molecular Weight | 431.20 g/mol | Mass Spectrometry [1] |
CAS Registry Number | 1236699-92-5 | Chemical Databases [8] |
SMILES Notation | OCC@@HCNC(=O)C1=C(NC2=CC=C(I)C=C2F)C=NC=C1 | Computational Chemistry [8] |
Hydrogen Bond Donors | 4 | Computational Prediction [8] |
Hydrogen Bond Acceptors | 6 | Computational Prediction [8] |
Topological Polar Surface Area | 94.48 Ų | Computational Prediction [5] |
LogP (XLogP) | 1.66 | Chromatographic Analysis [8] |
Pharmacologically, pimasertib is classified as a highly selective, ATP-noncompetitive allosteric inhibitor of MEK1 and MEK2. It binds adjacent to, but not directly overlapping with, the ATP-binding site, locking MEK in a catalytically inactive conformation. This allosteric mechanism confers specificity for MEK1/2 over other kinases, minimizing off-target effects. Its inhibition constant (Kᵢ) is in the low nanomolar range, effectively suppressing phosphorylation of downstream ERK1/2 substrates. Pimasertib falls under the broader therapeutic category of "signal transduction inhibitors" and specifically within the "MAPK pathway inhibitors" subclass [6] [8] [10].
The development of pimasertib emerged from the urgent need to target oncogenic drivers in the MAPK pathway. Historically, activating mutations in KRAS, NRAS, or BRAF genes were identified as prevalent drivers in numerous solid tumors (e.g., ~45% of colorectal cancers, ~30% of melanomas, ~90% of pancreatic cancers), yet remained largely "undruggable" by direct inhibitors. MEK, positioned downstream of RAS and RAF, presented a viable therapeutic node due to:
Pimasertib was discovered through systematic structure-activity relationship (SAR) optimization of early lead compounds like PD0325901. Key medicinal chemistry objectives included enhancing in vivo potency, improving oral bioavailability, and minimizing ocular toxicity observed with first-generation MEK inhibitors. Preclinical profiling demonstrated nanomolar IC₅₀ values against MEK1 (0.005–2 μM range across cell lines) and potent tumor growth inhibition in xenograft models of multiple myeloma, colorectal cancer, and melanoma [1] [6] [10].
Table 2: Key Clinical Trials of Pimasertib
Trial Identifier | Phase | Combination Partner | Tumor Types | Key Findings |
---|---|---|---|---|
NCT01390818 [9] | Ib | Voxtalisib (PI3K/mTOR inhibitor) | Advanced solid tumors (NSCLC, CRC, TNBC, melanoma) | MTD: Pimasertib 90mg + Voxtalisib 70mg; RP2D: 60mg + 70mg; 5% PR rate |
NCT01014936 [4] | I/II | Gemcitabine | Metastatic pancreatic cancer | RP2D: 60 mg BID; disease stabilization observed |
NCT01378377 [1] | I | Temsirolimus (mTOR inhibitor) | Advanced solid tumors | Safety and tolerability established |
NCT01936363 [4] | II | SAR245409 (PI3K/mTOR inhibitor) | Low-grade ovarian cancer | Randomized trial; activity in RAS-pathway mutants |
The clinical development rationale emphasized:
Pimasertib exemplifies the evolution of MEK inhibitors from broad-spectrum cytotoxics to targeted agents. Its development underscores the importance of structural biology in designing allosteric inhibitors and the necessity of biomarker-guided clinical evaluation to identify responsive molecular subsets [6] [7] [10].
Table 3: Nomenclature of Pimasertib
Designation Type | Name(s) |
---|---|
Generic Name | Pimasertib |
IUPAC Name | N-[(2S)-2,3-dihydroxypropyl]-3-[(2-fluoro-4-iodophenyl)amino]pyridine-4-carboxamide |
Synonyms | AS703026; MSC1936369B; SAR703026 |
CAS Registry | 1236699-92-5 |
DrugBank ID | DB14904 |
PubChem CID | 44187362 |
ChEBI ID | 94793 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1